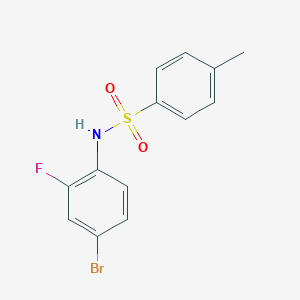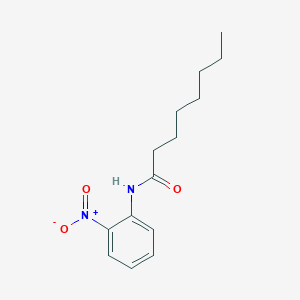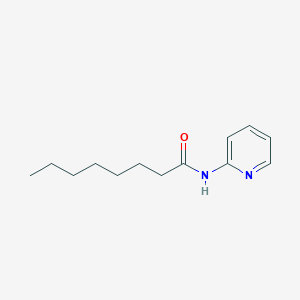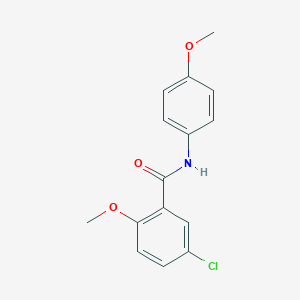
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide, also known as BMS, is a chemical compound that belongs to the sulfonamide family. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also inhibit the activity of other enzymes, such as urease and acetylcholinesterase.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also reduce inflammation and oxidative stress. In addition, N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is also stable and can be stored for a long time without degradation. However, N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide. One direction is to study the mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide in more detail. Another direction is to explore the potential applications of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide in the field of catalysis. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also be used as a starting material for the synthesis of new compounds with potential biological activities. In addition, the development of new synthetic methods for N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can improve its efficiency and reduce its toxicity.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can be synthesized through a series of chemical reactions. The first step is the bromination of 3-methylacetophenone to obtain 4-bromo-3-methylacetophenone. The second step is the reaction of 4-bromo-3-methylacetophenone with p-toluenesulfonyl chloride to obtain N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide. The synthesis method of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is relatively simple and efficient, which makes it a popular choice for scientific research.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research due to its potential applications. One of the most common applications of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is as a ligand for metal catalysts. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can coordinate with metal ions and form stable complexes, which can be used as catalysts for various chemical reactions. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has also been used as a reagent for the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C14H14BrNO2S |
|---|---|
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |
Clé InChI |
JBCJJKXKLJJDRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















